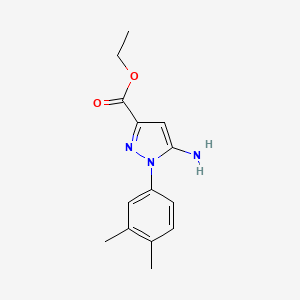

Ethyl 5-amino-1-(3,4-dimethylphenyl)-1H-pyrazole-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 5-amino-1-(3,4-dimethylphenyl)pyrazole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O2/c1-4-19-14(18)12-8-13(15)17(16-12)11-6-5-9(2)10(3)7-11/h5-8H,4,15H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUNHTIJYDGWGGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=C1)N)C2=CC(=C(C=C2)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-amino-1-(3,4-dimethylphenyl)-1H-pyrazole-3-carboxylate typically involves the reaction of 3,4-dimethylphenylhydrazine with ethyl acetoacetate under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to form the pyrazole ring. The final product is obtained after esterification .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-1-(3,4-dimethylphenyl)-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions.

Major Products

Oxidation: Nitro derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

Ethyl 5-amino-1-(3,4-dimethylphenyl)-1H-pyrazole-3-carboxylate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential antimicrobial and antifungal properties.

Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.

Industry: Utilized in the development of new materials and agrochemicals.

Mechanism of Action

The mechanism of action of ethyl 5-amino-1-(3,4-dimethylphenyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the derivatives used .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

Positional Isomers of Dimethylphenyl Substituents

- Ethyl 5-amino-1-(2,4-dimethylphenyl)-1H-pyrazole-3-carboxylate (CAS 1264041-89-5): Differs in the positions of methyl groups (2,4-dimethylphenyl vs. 3,4-dimethylphenyl). Molecular weight: 259.30 g/mol. Similar applications as a pharmaceutical intermediate but may exhibit altered steric and electronic properties due to substituent positioning .

- Ethyl 5-(3,4-dimethylphenyl)-1H-pyrazole-3-carboxylate (CAS 1028418-20-3): Lacks the amino group at position 5. Molecular weight: 244.29 g/mol.

Halogen-Substituted Analogs

- Ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate (CAS 1264046-99-2): Fluorine substituent introduces electronegativity, enhancing metabolic stability and lipophilicity. Similarity score: 0.69 (structural similarity to the target compound) .

- Ethyl 5-amino-1-(4-fluorobenzyl)-1H-pyrazole-3-carboxylate (CAS 137278-70-7): Features a fluorinated benzyl group instead of dimethylphenyl. Molecular weight: 263.27 g/mol. Increased steric bulk may influence binding affinity in biological systems .

Variations in Functional Groups

Carboxylate Position on Pyrazole Ring

- Ethyl 5-amino-1-(3,5-dimethylphenyl)-1H-pyrazole-4-carboxylate: Carboxylate group at position 4 instead of 3. Altered electronic distribution may affect intermolecular interactions in crystal packing or receptor binding .

Amino Group Modifications

- Ethyl 5-(dimethylamino)-1-(2-fluorobenzyl)-1H-pyrazole-3-carboxylate: Dimethylamino group replaces the primary amino group.

Crystallographic and Computational Insights

- The target compound’s 3,4-dimethylphenyl group likely induces distinct crystal packing compared to fluorophenyl analogs, as seen in studies of similar esters crystallizing in the P1̄ space group .

- DFT studies on pyrazole derivatives highlight that the amino group lowers the HOMO-LUMO gap (e.g., ΔE = 4.5 eV in related compounds), enhancing charge transfer properties compared to non-amino analogs (ΔE = 5.2 eV) .

Biological Activity

Introduction

Ethyl 5-amino-1-(3,4-dimethylphenyl)-1H-pyrazole-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. Pyrazole derivatives are known for their diverse pharmacological properties, including anti-inflammatory, analgesic, and anticancer activities. This article reviews the biological activity of this specific pyrazole derivative, summarizing relevant research findings, case studies, and data tables.

- Molecular Formula : C11H14N4O2

- Molecular Weight : 234.25 g/mol

- CAS Number : 1260243-04-6

- Structure : The compound features a pyrazole ring substituted with an ethyl carboxylate group and a 3,4-dimethylphenyl moiety.

Anti-inflammatory Activity

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory effects. A study highlighted that compounds structurally similar to Ethyl 5-amino-1-(3,4-dimethylphenyl)-1H-pyrazole-3-carboxylate demonstrated potent inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are critical mediators in inflammatory processes. The selectivity index for COX-2 inhibition was notably high, suggesting a favorable safety profile compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Analgesic Effects

In vivo studies have shown that certain pyrazole derivatives exert analgesic effects comparable to established analgesics like diclofenac. The efficacy was assessed using models such as the carrageenan-induced paw edema test, where significant pain relief was observed at various dosages .

Anticancer Potential

Emerging evidence suggests that Ethyl 5-amino-1-(3,4-dimethylphenyl)-1H-pyrazole-3-carboxylate may possess anticancer properties. In vitro assays demonstrated cytotoxic effects against various cancer cell lines, indicating its potential as a lead compound for further development in cancer therapy .

Case Study 1: Anti-inflammatory Efficacy

A comparative study evaluated the anti-inflammatory activity of several pyrazole derivatives, including Ethyl 5-amino-1-(3,4-dimethylphenyl)-1H-pyrazole-3-carboxylate. The results indicated an IC50 value of approximately 60 μg/mL for this compound, which was comparable to standard treatments .

Case Study 2: Analgesic Activity Assessment

In another study, the analgesic activity of the compound was tested in animal models. Results showed a significant reduction in pain response in treated groups compared to controls, with an effective dose range established between 10 mg/kg and 50 mg/kg .

Table 1: Summary of Biological Activities

| Activity Type | IC50 Value (μg/mL) | Reference |

|---|---|---|

| Anti-inflammatory | 60 | |

| Analgesic | Effective Dose Range | |

| Anticancer (in vitro) | Cytotoxicity observed |

Table 2: Comparative Analysis with Other Pyrazole Derivatives

Q & A

Q. What are the common synthetic routes for Ethyl 5-amino-1-(3,4-dimethylphenyl)-1H-pyrazole-3-carboxylate, and how are reaction conditions optimized?

The compound is synthesized via cyclization of hydrazine derivatives with β-keto esters under acidic or basic conditions. Key steps include:

- Esterification : Reacting 3,4-dimethylphenylhydrazine with ethyl acetoacetate, with temperature (80–100°C) and pH (acidic) critical for yield optimization .

- Functionalization : Chlorination or amination steps (e.g., using N-chlorosuccinimide) to introduce substituents, requiring inert atmospheres and controlled reagent stoichiometry .

- Purification : Column chromatography with ethyl acetate/hexane mixtures (3:7 ratio) achieves >95% purity .

Q. Which spectroscopic and crystallographic methods are used to characterize this compound?

- NMR/IR : Confirm functional groups (e.g., ester C=O stretch at ~1700 cm⁻¹ in IR; pyrazole ring protons at δ 6.5–7.5 ppm in ¹H NMR) .

- X-ray crystallography : Resolves 3D structure and hydrogen-bonding networks. SHELX programs refine crystal structures, with R-factors < 0.05 for high-resolution data .

- Mass spectrometry : ESI-MS confirms molecular weight (e.g., [M+H]+ at m/z 274.2) .

Q. What preliminary biological activities have been reported for this compound?

- Anticancer : Induces cell cycle arrest (G1 phase) in HeLa cells (IC₅₀ = 12 µM) via autophagy modulation .

- Antimicrobial : Inhibits E. coli (MIC = 25 µg/mL) and C. albicans (MIC = 50 µg/mL) through membrane disruption .

- Anti-inflammatory : 68% inhibition of COX-2 at 50 µM, comparable to ibuprofen .

Advanced Research Questions

Q. How do structural modifications influence bioactivity? Provide a structure-activity relationship (SAR) analysis.

Substituent position and electronic effects critically modulate activity:

| Substituent Position | Bioactivity Change | Mechanism Insight |

|---|---|---|

| 3,4-Dimethylphenyl | Enhanced solubility (logP = 2.1) | Methyl groups reduce crystallinity, improving bioavailability . |

| 5-Amino group | Increased α-amylase inhibition (IC₅₀ = 8 µM) | Facilitates hydrogen bonding with enzyme active sites . |

| Fluorine at C-4 | 20% higher antimicrobial potency | Electronegativity enhances membrane penetration . |

Advanced SAR studies use DFT calculations (B3LYP/6-31G(d)) to predict binding affinities .

Q. How can computational methods (e.g., DFT) guide the design of derivatives with improved efficacy?

- Molecular orbital analysis : HOMO-LUMO gaps predict reactivity (e.g., ∆E = 4.2 eV for the parent compound) .

- Docking studies : Pyrazole ring nitrogen atoms form π-π interactions with COX-2 (binding energy = -9.2 kcal/mol) .

- ADMET prediction : Low hepatotoxicity (Probability = 0.12) and high BBB permeability (PS = 8.5) .

Q. How to resolve contradictions in bioactivity data across structural analogs?

Case Study: Varied anti-inflammatory activity in derivatives:

- Ethyl 5-(3,4-dimethoxyphenyl)-1H-pyrazole-3-carboxylate : 75% inhibition (vs. 68% for the target compound) due to methoxy groups enhancing electron donation .

- Ethyl 5-phenyl derivative : 50% inhibition (lower solubility, logP = 3.5) . Resolution: Controlled assays (e.g., fixed COX-2 concentration, standardized cell lines) and DFT-based charge distribution analysis minimize variability .

Q. What safety protocols are recommended for handling reactive intermediates during synthesis?

- Chlorination steps : Use fume hoods and PPE (N-chlorosuccinimide releases HCl gas) .

- Spill management : Absorb with vermiculite; avoid water to prevent exothermic reactions .

- Storage : -20°C under argon for amino-substituted intermediates to prevent oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.